N-(oxolan-2-ylmethyl)-4-phenylbenzamide

Description

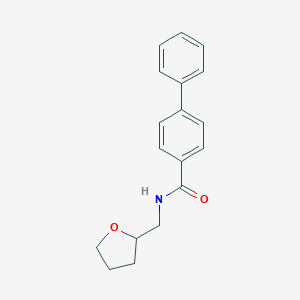

N-(oxolan-2-ylmethyl)-4-phenylbenzamide is a benzamide derivative characterized by a 4-phenyl-substituted benzoyl group and an N-linked tetrahydrofuran (oxolan) methyl moiety. The compound’s structure combines aromatic and heterocyclic components, which influence its physicochemical and biological properties.

The synthesis of such benzamides typically involves coupling reactions between substituted benzoic acids and amines. For example, analogous compounds like N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide are synthesized via amidation using activating agents (e.g., thionyl chloride or carbodiimides) . Structural elucidation of this compound would likely employ X-ray crystallography, leveraging programs like SHELXL for refinement .

Properties

Molecular Formula |

C18H19NO2 |

|---|---|

Molecular Weight |

281.3 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-phenylbenzamide |

InChI |

InChI=1S/C18H19NO2/c20-18(19-13-17-7-4-12-21-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,19,20) |

InChI Key |

AKJIOGCTLJTWIO-UHFFFAOYSA-N |

SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxolan-2-ylmethyl)-4-phenylbenzamide typically involves the reaction between 2-furancarboxaldehyde and 4-aminobiphenylcarboxamide. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(oxolan-2-ylmethyl)-4-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions may require catalysts or specific conditions such as elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted biphenylcarboxamide derivatives.

Scientific Research Applications

N-(oxolan-2-ylmethyl)-4-phenylbenzamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein binding.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development targeting specific diseases.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(oxolan-2-ylmethyl)-4-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by the compound depend on its specific application, such as inhibiting enzyme activity in biochemical assays or targeting receptors in therapeutic contexts.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Benzamides

The 4-phenyl substituent on the benzamide ring distinguishes this compound from analogs with electron-withdrawing or electron-donating groups. For instance:

- However, the 4-phenyl group in the target compound may increase lipophilicity, favoring membrane permeability.

- Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide, ): A fungicidal benzamide with a branched alkoxy substituent. The oxolan group in N-(oxolan-2-ylmethyl)-4-phenylbenzamide introduces rigidity and polarity, which could alter metabolic stability compared to mepronil’s flexible isopropyloxy chain.

Table 1: Structural Comparison of Benzamide Derivatives

*LogP values estimated using fragment-based methods.

Role of the Oxolan Group

The oxolan (tetrahydrofuran) moiety is a cyclic ether that enhances solubility compared to purely aromatic N-substituents (e.g., phenyl or chlorophenyl groups). This group is metabolically labile, as seen in tetrahydrofurfuryl acrylate derivatives, which hydrolyze to tetrahydrofurfuryl alcohol .

Key Comparisons:

- 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (): Shares the oxolan-2-ylmethyl group but incorporates a quinazolinone scaffold. The oxolan group here may enhance water solubility, contrasting with the hydrophobic 4-phenylbenzamide core.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.